4-(4-Chlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone
Overview
Description
4-(4-Chlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone (4-Cl-TFO) is a synthetic compound that has been widely studied in recent years as a potential therapeutic agent. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, anti-viral, and anti-fungal activities. 4-Cl-TFO has been studied for its potential in treating a variety of diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Scientific Research Applications
4-(4-Chlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone has been studied for its potential therapeutic applications in a variety of diseases. It has been shown to have anti-inflammatory, anti-oxidant, anti-cancer, anti-viral, and anti-fungal activities. It has been studied for its potential to treat Alzheimer's disease, Parkinson's disease, and cancer. It has also been studied for its potential as an anti-aging agent and as a potential therapeutic agent for a variety of other diseases.
Mechanism Of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone is not fully understood. It is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and other inflammatory enzymes. It has also been shown to inhibit the growth of certain cancer cells and to induce apoptosis in those cells. In addition, it has been shown to possess anti-oxidant and anti-viral activities.
Biochemical and Physiological Effects
4-(4-Chlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to induce apoptosis in those cells. It has also been shown to possess anti-inflammatory, anti-oxidant, anti-viral, and anti-fungal activities. In addition, it has been shown to possess anti-aging properties and to have potential therapeutic applications in a variety of diseases.
Advantages And Limitations For Lab Experiments
The main advantage of 4-(4-Chlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone for laboratory experiments is its relatively low cost and ease of synthesis. In addition, its anti-inflammatory, anti-oxidant, anti-viral, and anti-fungal activities make it a promising therapeutic agent for a variety of diseases. However, its mechanism of action is still not fully understood and further research is needed to determine its full therapeutic potential.
Future Directions
There are a number of potential future directions for 4-(4-Chlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone. Further research is needed to fully understand its mechanism of action and to determine its full therapeutic potential. In addition, further research is needed to determine its potential as an anti-aging agent and to explore its potential therapeutic applications in a variety of other diseases. Finally, more research is needed to determine the optimal dosage and duration of treatment for 4-(4-Chlorophenyl)-2-(trifluoromethyl)-5(2H)-oxazolone.
properties
IUPAC Name |
4-(4-chlorophenyl)-2-(trifluoromethyl)-2H-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO2/c11-6-3-1-5(2-4-6)7-8(16)17-9(15-7)10(12,13)14/h1-4,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTPOTIPYBZVSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(OC2=O)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453965 | |
Record name | 5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- | |
CAS RN |
122460-66-6 | |
Record name | 5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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